molecular formula C22H33N5 B14265352 9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole CAS No. 157014-50-1

9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

Cat. No.: B14265352
CAS No.: 157014-50-1
M. Wt: 367.5 g/mol
InChI Key: AABHDKKHKFNNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is a complex organic compound that features a pyrimidine-indole fused ring system with pyrrolidine substituents

Preparation Methods

The synthesis of 9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and indole precursors, followed by their fusion and subsequent functionalization with pyrrolidine groups. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine groups can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-expanded products.

Scientific Research Applications

9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole include other pyrimidine-indole fused ring systems with different substituents. These compounds may have similar structural features but differ in their biological activities and applications. For example, compounds with different substituents on the pyrrolidine rings may exhibit different pharmacological profiles and therapeutic potentials. The uniqueness of this compound lies in its specific combination of structural features and the resulting biological activities.

Properties

157014-50-1

Molecular Formula

C22H33N5

Molecular Weight

367.5 g/mol

IUPAC Name

9-tert-butyl-2,4-dipyrrolidin-1-yl-5,6,7,8-tetrahydropyrimido[4,5-b]indole

InChI

InChI=1S/C22H33N5/c1-22(2,3)27-17-11-5-4-10-16(17)18-19(25-12-6-7-13-25)23-21(24-20(18)27)26-14-8-9-15-26/h4-15H2,1-3H3

InChI Key

AABHDKKHKFNNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(CCCC2)C3=C1N=C(N=C3N4CCCC4)N5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.